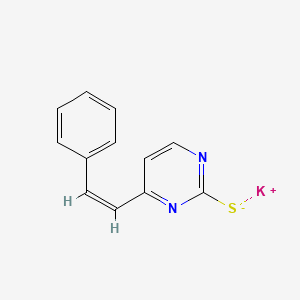

Potassium 4-styryl-2-pyrimidinethiolate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H9KN2S |

|---|---|

Molecular Weight |

252.38 g/mol |

IUPAC Name |

potassium;4-[(Z)-2-phenylethenyl]pyrimidine-2-thiolate |

InChI |

InChI=1S/C12H10N2S.K/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1/b7-6-; |

InChI Key |

GZDZYXYBWFZWEZ-NAFXZHHSSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C2=NC(=NC=C2)[S-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)[S-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-styryl-2-pyrimidinethiolate Scaffolds

The construction of the 4-styryl-2-pyrimidinethiolate core primarily relies on the cyclocondensation of a suitable three-carbon precursor bearing a styryl group with a thiourea (B124793) derivative. This approach allows for the direct incorporation of the styryl moiety into the pyrimidine (B1678525) ring.

Precursor Chemistry and Starting Materials for Pyrimidinethiolate Synthesis

The key precursors for the synthesis of 4-styryl-2-pyrimidinethiolate are α,β-unsaturated ketones known as chalcones, specifically styryl chalcones. These compounds contain the necessary carbon framework to form the pyrimidine ring with the desired styryl substituent at the 4-position.

The general structure of the required chalcone (B49325) precursor is 1-phenyl-3-(aryl/heteroaryl)prop-2-en-1-one, where the "aryl/heteroaryl" group is a styryl unit. These chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a cinnamaldehyde (B126680) derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide.

The other essential starting material is thiourea (H₂NCSNH₂). Thiourea provides the N-C-N fragment necessary for the formation of the pyrimidine ring and introduces the sulfur atom at the 2-position.

| Precursor | Role in Synthesis | Typical Synthesis Method |

| Styryl Chalcone | Provides the C4-C5-C6 backbone and the styryl moiety at C4. | Claisen-Schmidt condensation of an acetophenone with a cinnamaldehyde. |

| Thiourea | Provides the N1-C2-N3 fragment and the thiol group at C2. | Commercially available. |

Established Reaction Pathways for Thiolate Formation on Pyrimidine Nuclei

The most established and widely utilized method for the formation of the 2-pyrimidinethiolate on a pyrimidine nucleus is the reaction of a 1,3-dicarbonyl compound or its equivalent with thiourea. In the context of 4-styryl derivatives, the styryl chalcone acts as the 1,3-dicarbonyl equivalent.

The reaction proceeds via a cyclocondensation mechanism. Under basic conditions, the thiourea acts as a nucleophile, attacking one of the carbonyl carbons of the chalcone (or the β-carbon of the enone system). Subsequent intramolecular condensation and dehydration lead to the formation of the heterocyclic pyrimidine-2-thiol (B7767146) ring. The use of a strong base like potassium hydroxide facilitates the deprotonation of the initially formed thiol to yield the more stable thiolate anion.

Specific Approaches for Incorporating the Styryl Moiety

The incorporation of the styryl moiety is achieved by utilizing a styryl-substituted chalcone as the starting material. The synthesis of this specific precursor is a critical step. An example of such a synthesis is the base-catalyzed condensation of acetophenone with cinnamaldehyde.

Reaction Scheme:

This styryl chalcone is then reacted with thiourea in the presence of a base like potassium hydroxide in a suitable solvent such as ethanol (B145695). The reaction mixture is typically heated under reflux to drive the cyclocondensation to completion. This one-pot reaction directly yields the 4-styryl-2-pyrimidinethiol (B2777784) scaffold.

Potassium Salt Formation and Stabilization of Pyrimidinethiolate Anions

The synthesis of 4-styryl-2-pyrimidinethiolate is often carried out in the presence of potassium hydroxide. In this basic medium, the initially formed 2-mercaptopyrimidine (B73435) exists in equilibrium with its tautomeric thione form. The presence of a strong base like KOH deprotonates the thiol group (or the N-H in the thione form), leading to the formation of the potassium pyrimidinethiolate salt.

The pyrimidinethiolate anion is stabilized by resonance, with the negative charge delocalized between the sulfur atom and the nitrogen atoms of the pyrimidine ring. This delocalization contributes to the stability of the anion.

The isolation of the potassium salt can be achieved by precipitation from the reaction mixture, often by cooling or by the addition of a less polar solvent. The resulting solid can then be collected by filtration and washed with a suitable solvent to remove impurities. The stability of the solid potassium salt is generally higher than that of the free thiol, which can be susceptible to oxidation to the corresponding disulfide.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrimidinethiolates

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. For the synthesis of 4-styryl-2-pyrimidinethiolates, several sustainable approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. The condensation of styryl chalcones with thiourea can be efficiently carried out under microwave irradiation, often leading to significantly shorter reaction times and cleaner reaction profiles compared to conventional heating.

Solvent-Free or Green Solvent Reactions: The use of environmentally benign solvents or solvent-free conditions is another key aspect of green chemistry. The Biginelli-like condensation to form pyrimidinethiones can sometimes be performed under solvent-free conditions by grinding the reactants together, or by using greener solvents like ethanol or water, which are less toxic and more sustainable than many traditional organic solvents.

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. |

| Solvent-Free Conditions | Reduced solvent waste, simplified work-up. |

| Use of Green Solvents (e.g., Ethanol) | Lower toxicity, improved environmental profile. |

Derivatization and Functionalization Strategies of the 4-styryl-2-pyrimidinethiolate Framework

The 4-styryl-2-pyrimidinethiolate framework possesses several reactive sites that can be targeted for derivatization and functionalization, allowing for the synthesis of a diverse range of compounds. The primary sites for modification are the sulfur atom of the thiolate, the nitrogen atoms of the pyrimidine ring, and the styryl moiety.

The most common derivatization strategy for 2-mercaptopyrimidines is S-alkylation . The pyrimidinethiolate anion is a potent nucleophile and readily reacts with various electrophiles, such as alkyl halides, to form stable S-substituted derivatives. This reaction is a versatile method for introducing a wide range of functional groups onto the pyrimidine core. For example, reaction with methyl iodide would yield the 2-(methylthio) derivative, while reaction with other alkyl or functionalized halides can be used to append more complex side chains.

N-alkylation is also possible, though typically S-alkylation is favored under basic conditions due to the higher nucleophilicity of the thiolate anion. However, under certain conditions or with specific reagents, N-alkylation can occur, leading to N-substituted pyrimidine-2-thiones.

The styryl moiety itself offers opportunities for further functionalization. The double bond can undergo various reactions, such as:

Addition reactions: Halogenation, hydrogenation, or the addition of other small molecules across the double bond.

Cycloaddition reactions: The diene system of the styryl group can potentially participate in Diels-Alder reactions.

Oxidative cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield aldehydes or carboxylic acids, providing a route to further derivatization.

Modifications on the Pyrimidine Ring System

The pyrimidine ring in 4-styryl-2-pyrimidinethiolate derivatives is a versatile scaffold amenable to various chemical modifications. The presence of the thiol group and the nitrogen atoms within the ring dictates its reactivity towards electrophilic and nucleophilic reagents.

One of the primary transformations involves the sulfur atom of the 2-pyrimidinethiolate group. Alkylation of the thiolate is a common and facile reaction, typically achieved by treatment with alkyl halides. This reaction proceeds via an SN2 mechanism to yield 2-(alkylthio)-4-styrylpyrimidines. The choice of the alkylating agent can introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties. For instance, a four-component modified Biginelli reaction has been utilized to synthesize 5-acetyl-2-methylthio-dihydropyrimidine systems, highlighting the utility of S-alkylation in constructing functionalized pyrimidine cores.

Oxidation of the thiol or thioether group presents another avenue for modification. Electrochemical oxidation of 2-pyrimidinethiols has been shown to afford the corresponding disulfides in excellent yields. nih.gov Further oxidation can lead to the formation of sulfones, which are valuable intermediates for nucleophilic aromatic substitution (SNAr) reactions. The resulting 2-sulfonylpyrimidine can then be displaced by various nucleophiles, allowing for the introduction of diverse substituents at the C-2 position.

Electrophilic substitution on the pyrimidine ring itself is also a key transformation. The C-5 position of the pyrimidine ring is generally the most susceptible to electrophilic attack, particularly when the ring is activated by electron-donating groups. researchgate.net While the styryl group is not strongly activating, the thiolate group can enhance the nucleophilicity of the ring to some extent. Reactions such as halogenation, nitration, and nitrosation can potentially occur at this position, providing a handle for further functionalization. The interplay between the electronic nature of substituents at other positions on the ring can subtly influence the reactivity and outcome of these electrophilic substitution reactions. csu.edu.au

Furthermore, the pyrimidine ring can undergo more complex transformations, including ring expansion reactions. For example, certain 4-(chloromethyl)-1,2,3,4-tetrahydropyrimidin-2-ones have been shown to undergo ring expansion to 1,3-diazepin-2-ones upon treatment with nucleophiles. researchgate.net While this specific example involves a different substitution pattern, it highlights the potential for skeletal rearrangements in the pyrimidine core under specific conditions.

Table 1: Examples of Pyrimidine Ring Modifications

| Reaction Type | Reagents and Conditions | Product Type |

| S-Alkylation | Alkyl halide (e.g., CH₃I), Base | 2-(Alkylthio)-4-styrylpyrimidine |

| Oxidation | Electrochemical oxidation | 2,2'-Disulfanediylbis(4-styrylpyrimidine) |

| Electrophilic Substitution | Halogenating agent (e.g., NBS) | 5-Halo-4-styryl-2-pyrimidinethiolate |

Transformations of the Styryl Group and its Substitutions

The styryl group of Potassium 4-styryl-2-pyrimidinethiolate offers a distinct reactive site that can be modified independently of the pyrimidine ring. The carbon-carbon double bond and the phenyl ring of the styryl moiety are the primary loci for chemical transformations.

The alkene double bond is susceptible to a variety of addition reactions. For instance, epoxidation of the double bond can be achieved using peroxy acids, leading to the formation of an oxirane ring. This transformation is observed in the Radziszewski-type oxidation of related 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles, where simultaneous epoxidation of the styryl C=C double bond occurs. mdpi.com

Cycloaddition reactions represent another powerful tool for modifying the styryl group. The double bond can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. mdpi.comnih.gov For example, 1,3-dipolar cycloaddition of nitrilimines to styryl derivatives can lead to the formation of spiro-2-pyrazolines in a highly regioselective manner. mdpi.com These reactions provide access to complex heterocyclic systems fused to the pyrimidine scaffold.

The phenyl ring of the styryl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The position of substitution (ortho, meta, or para) will be directed by any existing substituents on the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. These modifications can significantly impact the electronic properties and biological activity of the molecule.

Table 2: Transformations of the Styryl Group

| Reaction Type | Reagents and Conditions | Functional Group Transformation |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Alkene to Epoxide |

| [3+2] Cycloaddition | Nitrilimine | Alkene to Spiro-pyrazoline |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Phenyl ring to Nitrophenyl ring |

Introduction of Auxiliary Functionalities for Targeted Research Applications

The introduction of auxiliary functionalities onto the this compound scaffold is crucial for tailoring its properties for specific research applications, such as in the development of chemical probes or materials with specific functions.

One approach is to introduce chelating groups to the molecule, which can then be used to bind metal ions. Pyrimidine derivatives containing thiol groups have been investigated as chelating agents for heavy metals like lead. ijcmas.com The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiolate can act as donor atoms to coordinate with metal ions. The synthesis of pyrimidine derivatives with specific chelating moieties can be achieved by functionalizing either the pyrimidine ring or the styryl group.

For applications in bioimaging or as molecular sensors, fluorescent tags can be attached to the core structure. This can be accomplished by reacting a functionalized derivative of this compound with a fluorescent dye that has a reactive group. For example, an amino-functionalized styryl group could be coupled with an isothiocyanate- or succinimidyl ester-containing fluorophore.

The synthesis of these functionalized derivatives often relies on the chemical transformations discussed in the previous sections. For instance, a substituent introduced onto the pyrimidine ring or the styryl group via electrophilic substitution can serve as a handle for the subsequent attachment of an auxiliary group. The versatility of the pyrimidine and styryl moieties allows for a modular approach to the design and synthesis of molecules with tailored functionalities for a wide range of research applications.

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles for 4-styryl-2-pyrimidinethiolate Systems

The design of metal complexes incorporating the 4-styryl-2-pyrimidinethiolate ligand is governed by the distinct roles and properties of its constituent moieties. The coordination behavior arises from a combination of a primary, soft donor site, secondary heterocyclic nitrogen donors, and the steric and electronic influence of a peripheral organic group.

The deprotonated thiol group, or thiolate anion (-S⁻), serves as the primary coordination site for the 4-styryl-2-pyrimidinethiolate ligand. As a soft, anionic, and highly polarizable donor, the thiolate sulfur exhibits a strong affinity for soft metal ions such as Gold(I), Platinum(II), and other late transition metals. This interaction is fundamental to the formation of stable metal-ligand bonds.

In many enzymatic and model systems, the coordination of a thiolate ligand is crucial for catalytic activity and structural stability. The strong sigma-donating character of the thiolate can stabilize metals in various oxidation states. For instance, in zinc-containing enzymes, a cysteine thiolate is often a key residue in the active site, and model complexes frequently use thiolate ligands to mimic this environment. researchgate.net Similarly, the chemistry of gold is dominated by its affinity for sulfur, leading to the extensive development of gold(I)-thiolate complexes for various applications. researchgate.netnih.govfrontiersin.org The thiolate group can act as both a terminal ligand, binding to a single metal center, or as a bridging ligand, linking two or more metal ions to form polynuclear structures. researchgate.netnih.gov

The 4-styryl-2-pyrimidinethiolate ligand contains two nitrogen atoms within its pyrimidine (B1678525) ring, which can act as secondary, harder donor sites. The nitrogen atom at the 1-position (N1), adjacent to the thiolate-bearing carbon, is particularly well-positioned to participate in chelation. Coordination involving both the thiolate sulfur and the N1 nitrogen atom results in the formation of a stable five-membered chelate ring.

This S,N-bidentate coordination mode is a common feature in the chemistry of related pyrimidinethiolate ligands. For example, studies on platinum complexes with pyrimidine-2-thiolate show the four bridging ligands forming a cis-planar array where each ligand coordinates to the metal centers through both a sulfur and a nitrogen atom. researchgate.net This chelation enhances the thermodynamic stability of the resulting metal complex compared to monodentate coordination. The second nitrogen atom in the pyrimidine ring can also engage in coordination, particularly in the formation of coordination polymers or polynuclear complexes where it may bridge to an adjacent metal center. nih.gov

The styryl group (–CH=CH–C₆H₅) at the 4-position of the pyrimidine ring significantly modifies the ligand's properties. Its primary influences are steric and electronic:

Steric Effects: The styryl group is a bulky substituent that introduces considerable steric hindrance around the pyrimidine ring. This steric bulk can influence the coordination geometry of the resulting metal complexes, dictating how many ligands can fit around a metal center and affecting the orientation of ligands relative to one another. This can be used to control the formation of specific isomers or to create coordinatively unsaturated metal centers.

Electronic Effects: The styryl group extends the π-conjugated system of the pyrimidine ring. This extended conjugation can influence the electronic properties of the ligand, such as its ability to accept or donate electron density. These modifications can, in turn, affect the properties of the metal complex, including its color (photophysical properties), redox potentials, and reactivity. The π-system can also participate in non-covalent π-π stacking interactions, which can play a crucial role in directing the self-assembly of supramolecular architectures in the solid state.

Synthesis and Characterization of Metal Complexes with 4-styryl-2-pyrimidinethiolate Ligands

The synthesis of metal complexes with pyrimidinethiolate ligands typically involves the reaction of a metal salt or precursor with the protonated thiol ligand (4-styryl-2-pyrimidinethiol) in the presence of a base, or directly with a salt of the ligand, such as Potassium 4-styryl-2-pyrimidinethiolate. The resulting complexes are characterized using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy, and infrared spectroscopy, to elucidate their structure and bonding.

The versatile donor set of 4-styryl-2-pyrimidinethiolate allows it to form stable complexes with a wide range of transition metals.

Gold(I): Gold(I) has a very high affinity for soft sulfur donors, and its complexes are often linear and two-coordinate. The reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with two equivalents of the pyrimidinethiolate ligand would be expected to yield a mononuclear complex of the type [Au(4-styryl-2-pyrimidinethiolate)₂]⁻. Alternatively, phosphine-containing gold(I) precursors like [AuCl(PPh₃)] can be used to synthesize mixed-ligand complexes, such as [Au(PPh₃)(4-styryl-2-pyrimidinethiolate)]. nih.gov

Zinc: Zinc(II) is a d¹⁰ metal ion with a flexible coordination geometry, although it most commonly adopts a tetrahedral arrangement. mdpi.com With the 4-styryl-2-pyrimidinethiolate ligand, zinc(II) could form tetrahedral complexes such as [Zn(4-styryl-2-pyrimidinethiolate)₄]²⁻ or, if chelation occurs, complexes like [Zn(4-styryl-2-pyrimidinethiolate)₂(S,N)₂]. The formation of such complexes is often studied to model the active sites of zinc-containing enzymes. researchgate.netnih.gov

Platinum Group Metals: Platinum(II) and Palladium(II) favor a square-planar coordination geometry. mdpi.comnih.gov With pyrimidine-2-thiolate ligands, platinum is known to form dinuclear complexes. researchgate.net A reaction between K₂[PtCl₄] and this compound would likely yield binuclear Pt(II) or Pt(III) species, where the ligands bridge the two metal centers. researchgate.net For example, a Pt(II) complex with the formula cis-[Pt₂(4-styryl-2-pyrimidinethiolate)₄] could be formed.

| Metal Ion | Typical Oxidation State | Preferred Coordination Geometry | Potential Complex Formula |

|---|---|---|---|

| Gold(I) | +1 | Linear | [Au(S-L)(PPh₃)] |

| Zinc(II) | +2 | Tetrahedral | [Zn(S,N-L)₂] |

| Platinum(II) | +2 | Square Planar | cis-[Pt₂(μ-S,N-L)₄] |

| Palladium(II) | +2 | Square Planar | [Pd(S,N-L)₂] |

L represents the 4-styryl-2-pyrimidinethiolate ligand.

The ability of the 4-styryl-2-pyrimidinethiolate ligand to bridge metal centers is key to the formation of complex, higher-order structures. Both the thiolate group and the distal pyrimidine nitrogen atom can act as bridging points.

Thiolate Bridging: The sulfur atom can bridge two metal ions (μ₂-S), a common motif in gold(I) thiolate chemistry that leads to dimeric or polymeric structures. nih.gov This bridging mode is also observed in dinuclear platinum complexes with pyrimidine-2-thiolate, resulting in short metal-metal distances. researchgate.net

Ligand Bridging: The entire ligand can act as a bridge between two metal centers, with the sulfur coordinating to one metal and a pyrimidine nitrogen coordinating to another. This connectivity is fundamental to the construction of coordination polymers. Research on related systems, such as silver with 4,6-diamino-2-pyrimidinethiol, has shown the formation of stable, heterogeneous coordination polymers where the ligands link the metal ions into an extended network. nih.gov

Investigation of Aurophilic and other Metal-Metal Interactions in Complexes

In the coordination chemistry of 4-styryl-2-pyrimidinethiolate, particularly with heavy, soft metal ions, the potential for significant metal-metal interactions is a key area of investigation. These interactions, which are weaker than covalent bonds but stronger than van der Waals forces, play a crucial role in dictating the supramolecular structures and photophysical properties of the resulting complexes.

Aurophilic Interactions: For gold(I) complexes, the most prominent of these interactions is aurophilicity, a relativistic effect that leads to an attraction between closed-shell Au(I) centers. wikipedia.org This interaction, with a strength comparable to a hydrogen bond (approximately 7–12 kcal/mol), results in Au···Au distances that are shorter than the sum of their van der Waals radii (~3.60 Å), typically falling in the range of 2.8 to 3.5 Å. wikipedia.org In complexes involving 4-styryl-2-pyrimidinethiolate, aurophilic interactions would be expected to promote the self-assembly of monomeric gold(I) units into dimers, oligomers, or extended polymeric chains. wikipedia.orgnih.gov These interactions can occur both intramolecularly, between gold centers within the same molecule, and intermolecularly, linking separate complex units. wikipedia.orgnih.gov The formation of these Au···Au bonds significantly influences the electronic structure, often leading to emergent properties like luminescence. nih.govmdpi.com For instance, many two-coordinate gold(I) complexes, which are typically non-luminescent as monomers, can become emissive upon aggregation via aurophilic interactions. nih.gov

Other Metal-Metal Interactions: Beyond gold, similar metallophilic interactions can be observed with other d¹⁰ metal ions like Ag(I) and Cu(I), though they are generally weaker than aurophilic interactions due to smaller relativistic effects. wikipedia.org Furthermore, direct metal-metal bonds can be established in complexes with metals in higher oxidation states, such as platinum(III). In binuclear platinum complexes bridged by pyrimidine-2-thionate ligands, short Pt-Pt bond distances have been observed, indicative of a direct metal-metal bond. researchgate.net For example, single-crystal X-ray studies on halogenated diplatinum(III) complexes with pyrimidine-2-thionate bridges revealed Pt-Pt bond distances ranging from 2.5320(5) Å to 2.554(1) Å, depending on the axial halogen ligand. researchgate.net The investigation of such interactions in 4-styryl-2-pyrimidinethiolate complexes is critical for understanding their structural assembly and potential applications in materials science.

| Metal Centers | Interaction Type | Typical Bond/Contact Distance (Å) | Interaction Energy (kcal/mol) | Reference Compound Type |

|---|---|---|---|---|

| Au(I)···Au(I) | Aurophilic Interaction | 2.984(3) - 3.249(1) | ~7-12 | Gold(I) Thiolate/Diphosphine Complexes wikipedia.orgnih.gov |

| Pt(III)-Pt(III) | Metal-Metal Bond | 2.5320(5) - 2.554(1) | N/A | Binuclear Platinum(III) Pyrimidine-2-thionate researchgate.net |

| Au(I)···Au(I) | Aurophilic Interaction | ~3.0 | 6.3 | Gold(I) Isocyanide Complexes wikipedia.orgmdpi.com |

Structural Elucidation Methodologies for 4-styryl-2-pyrimidinethiolate Coordination Compounds

A combination of analytical techniques is employed to unambiguously determine the structure and bonding in coordination compounds derived from 4-styryl-2-pyrimidinethiolate. These methodologies provide a comprehensive picture of the complexes, from their solid-state atomic arrangement to their behavior in solution.

X-ray Diffraction Studies for Solid-State Structure Determination

For complexes of 4-styryl-2-pyrimidinethiolate, SC-XRD would confirm the coordination mode of the ligand (e.g., monodentate S-coordination, bidentate N,S-chelation, or bridging). It would also provide unequivocal evidence for the existence and geometry of any metal-metal interactions by precisely measuring the distances between metal centers. researchgate.net Studies on structurally related compounds, such as styrylpyridine derivatives and pyrimidinethiolate coordination polymers, have demonstrated the power of SC-XRD in revealing planar molecular conformations, π-π stacking interactions, and the formation of layered structures. researchgate.netmdpi.comresearchgate.net The data obtained are crucial for establishing structure-property relationships.

| Parameter | Value |

|---|---|

| Chemical Formula | C22H19AuN2PS2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Au-S Bond Length (Å) | 2.315(2) |

| Au-P Bond Length (Å) | 2.288(2) |

| S-Au-P Angle (°) | 175.6(1) |

| Au···Au Contact (Å) | 3.055(1) |

Spectroscopic Probes for Metal-Ligand Bonding Analysis (e.g., NMR, UV-Vis, FT-IR)

Spectroscopic techniques are indispensable for characterizing coordination compounds, providing insights into metal-ligand bonding both in the solid state and in solution.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to verify the coordination of the 4-styryl-2-pyrimidinethiolate ligand to the metal center. Upon complexation, the vibrational frequencies of functional groups involved in bonding are expected to shift. The C=S stretching vibration in the free ligand, for instance, would likely shift to a lower wavenumber upon coordination through the sulfur atom. Similarly, shifts in the vibrational modes of the pyrimidine ring can indicate the involvement of a nitrogen atom in coordination. researchgate.netvandanapublications.com

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes of 4-styryl-2-pyrimidinethiolate, the spectra can display several types of transitions. mdpi.com These include ligand-centered π→π* transitions, typically at high energy (short wavelength), and metal-centered d-d transitions, which are often weak and appear at lower energy (longer wavelength). mdpi.com Critically, the formation of a coordination bond often gives rise to new, intense charge-transfer bands, such as ligand-to-metal charge-transfer (LMCT) bands for S→M transitions, which provide direct evidence of metal-ligand orbital mixing. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. The coordination of the 4-styryl-2-pyrimidinethiolate ligand to a metal center causes changes in the chemical shifts of the ligand's protons and carbon atoms compared to the free ligand. mdpi.commdpi.com Protons and carbons near the coordination site experience the most significant shifts, providing valuable information about the binding mode. For instance, a downfield shift of the proton on the carbon adjacent to the sulfur atom would be consistent with S-coordination.

| Technique | Observed Feature | Interpretation |

|---|---|---|

| FT-IR (cm-1) | Shift in ν(C=S) from ~1150 to ~1120 | Coordination via the sulfur atom researchgate.net |

| UV-Vis (nm) | Intense absorption band at λmax ≈ 350-450 | S→M Ligand-to-Metal Charge Transfer (LMCT) nih.gov |

| ¹H NMR (ppm) | Downfield shift of styryl and pyrimidine protons | Deshielding effect upon metal coordination mdpi.com |

| ¹³C NMR (ppm) | Shift of C-S carbon signal | Confirmation of S-coordination mdpi.com |

Analysis of Dynamic Behavior and Stereochemical Nonrigidity in Complexes

Coordination complexes are not static entities; they can exhibit a range of dynamic processes in solution, such as ligand exchange, fluxionality, and conformational changes. This is known as stereochemical nonrigidity. For complexes of 4-styryl-2-pyrimidinethiolate, such behavior could arise from several sources.

One potential source of dynamic behavior is the restricted rotation around bonds due to steric hindrance or weak intramolecular interactions. For example, aurophilic interactions in gold(I) complexes, while strong enough to influence structure, are also weak enough to be broken and reformed. This can lead to dynamic equilibria in solution. The strength of such interactions has been measured using variable-temperature NMR spectroscopy, where the temperature required to overcome the rotational barrier and restore free rotation on the NMR timescale is determined. wikipedia.org

Other potential dynamic processes include the pyrimidine ring flipping or isomerization between different coordination modes of the ambidentate ligand. Techniques such as 2D NMR spectroscopy (e.g., EXSY - Exchange Spectroscopy) and variable-temperature NMR are crucial for studying these dynamic phenomena, allowing for the determination of the kinetic and thermodynamic parameters (e.g., activation energy, rate of exchange) that govern these processes. Understanding this dynamic behavior is essential for a complete description of the complex's properties and its potential reactivity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity of 4-styryl-2-pyrimidinethiolate

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics and reactivity of molecules. For the 4-styryl-2-pyrimidinethiolate anion, these computational methods can elucidate the distribution of electrons and predict the most probable sites for chemical reactions.

Density Functional Theory (DFT) Calculations for Electronic Properties

DFT calculations are a powerful tool for investigating the electronic properties of molecules like 4-styryl-2-pyrimidinethiolate. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from this, derive various electronic properties. For related pyrimidine (B1678525) derivatives, DFT has been successfully used to calculate structural parameters, relative energies, and vibrational spectra. nih.gov For instance, studies on 2-pyrimidinethiol have utilized DFT with various functionals (such as BLYP, B3LYP, B3P86, and B3PW91) and basis sets to determine its stability relative to its tautomer, 2(1H)-pyrimidinethione. nih.gov

Computational Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. wjarr.com

In the case of 4-styryl-2-pyrimidinethiolate, the HOMO is expected to be localized primarily on the sulfur atom of the thiolate group, which is electron-rich. The styryl group's π-system may also contribute to the HOMO. The LUMO, on the other hand, is likely to be distributed over the pyrimidine ring and the styryl group's conjugated system. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. wjarr.com

The electron density distribution would show a high concentration of negative charge around the sulfur atom, making it a nucleophilic center. The styryl group would likely exhibit a more delocalized electron density due to its conjugated π-bonds.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on 4-styryl-2-pyrimidinethiolate, with values estimated based on typical results for similar aromatic thiolates.

| Parameter | Calculated Value (hypothetical) | Interpretation |

| HOMO Energy | -2.5 eV | Indicates a strong tendency to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 4.0 eV | Suggests a relatively stable molecule, but reactive. |

| Dipole Moment | 5.2 D | Indicates a significant separation of charge within the molecule. |

Prediction of Chemical Reactivity and Preferred Reaction Sites

Based on the electronic structure and frontier orbital analysis, the primary site for electrophilic attack on the 4-styryl-2-pyrimidinethiolate anion would be the negatively charged sulfur atom. This makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

The pyrimidine ring itself contains nitrogen atoms, which are also potential sites for electrophilic interaction, although their reactivity would be modulated by the electron-donating thiolate group and the styryl substituent. The conjugated styryl group could potentially undergo addition reactions, but these would likely be less favorable than reactions at the thiolate sulfur.

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and softness, could provide a more quantitative prediction of its reactivity. nih.gov For instance, a high chemical softness would correlate with high reactivity. wjarr.com

Modeling of Coordination Interactions and Adsorption Phenomena

The 4-styryl-2-pyrimidinethiolate anion is an excellent candidate as a ligand in coordination chemistry and for surface adsorption studies due to the presence of the nucleophilic sulfur and the nitrogen atoms in the pyrimidine ring.

Computational Studies of Metal-Ligand Binding Energies and Geometries

Computational modeling can be used to predict how 4-styryl-2-pyrimidinethiolate would bind to different metal ions. These studies can calculate the binding energies and predict the most stable coordination geometries. The thiolate group is a soft donor and would be expected to form strong bonds with soft metal ions like copper(I), silver(I), and mercury(II). The nitrogen atoms of the pyrimidine ring can also participate in coordination, potentially leading to bidentate or bridging coordination modes. nih.gov

For example, in a hypothetical complex with a generic metal ion (M+), the binding energy could be calculated to determine the stability of the resulting complex. The bond lengths and angles would define the coordination geometry.

A hypothetical data table for the interaction of 4-styryl-2-pyrimidinethiolate with a metal ion is presented below.

| Metal Ion (M+) | Binding Energy (kcal/mol) | M-S Bond Length (Å) | Coordination Geometry |

| Cu+ | -120 | 2.2 | Linear |

| Ag+ | -110 | 2.4 | Linear |

| Zn2+ | -250 | 2.3 | Tetrahedral (with other ligands) |

Simulation of Adsorption Mechanisms on Various Substrates

The interaction of 4-styryl-2-pyrimidinethiolate with different surfaces can be simulated to understand its adsorption behavior. This is particularly relevant for applications in areas like surface modification and sensor technology. Molecular dynamics simulations can be used to study the adsorption process on surfaces such as gold, silver, or graphene. nih.gov

The thiolate group would be the primary anchoring point for adsorption on noble metal surfaces, forming a strong metal-sulfur bond. The orientation of the molecule on the surface would be influenced by the interactions of the pyrimidine ring and the styryl group with the substrate. These simulations can provide insights into the formation of self-assembled monolayers (SAMs) and their structural organization. arxiv.org The simulations could predict whether the molecule adsorbs in an upright or a flat-lying orientation, which is crucial for the properties of the resulting modified surface.

Evaluation of Electronic Parameters Governing Adsorption Characteristics

The adsorption behavior of Potassium 4-styryl-2-pyrimidinethiolate onto various substrates is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide a powerful framework for evaluating the key electronic parameters that dictate these interactions. dergipark.org.trijcce.ac.ir The adsorption process, whether on metallic surfaces or nanomaterials like graphene oxide, is influenced by a combination of factors including the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential. dergipark.org.tr

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's ability to donate or accept electrons. A high HOMO energy (EHOMO) suggests a greater tendency to donate electrons to an acceptor surface, while a low LUMO energy (ELUMO) indicates a higher propensity to accept electrons. ijcce.ac.ir The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity and polarizability, facilitating stronger adsorption. ijcce.ac.ir For 4-styryl-2-pyrimidinethiolate, the delocalized π-system extending across the styryl and pyrimidine moieties, along with the sulfur atom's lone pairs, is expected to contribute significantly to the HOMO, making it a potential electron donor in adsorption processes.

Adsorption energy (Ead) calculations are paramount for quantifying the strength of the interaction between the molecule and a surface. This value is typically calculated as: Ead = E(complex) - (E(surface) + E(molecule)) A negative Ead value indicates an exothermic and spontaneous adsorption process. dergipark.org.tr Studies on similar aromatic sulfur-containing compounds on metal surfaces have shown that sulfur atoms often form strong, stable bonds with the surface atoms, dominating the adsorption energy. nih.gov The interaction is further influenced by weaker van der Waals forces, which can be significant, especially for larger aromatic systems. acs.org

Charge transfer analysis, often performed using methods like Mulliken population analysis or Bader charge analysis, reveals the extent and direction of electron flow upon adsorption. researchgate.net It is anticipated that upon adsorption onto a metal surface, the thiolate group would act as the primary anchoring point, with charge transfer occurring from the sulfur and the π-system to the substrate. researchgate.net The dipole moment of the molecule also plays a role; a higher dipole moment can lead to stronger electrostatic interactions with polar surfaces or induced dipoles on nonpolar surfaces, thereby enhancing adsorption. ijcce.ac.ir

Below is an interactive table summarizing key electronic parameters, derived from DFT calculations for pyrimidine derivatives, which are theoretically applicable to understanding the adsorption characteristics of 4-styryl-2-pyrimidinethiolate. ijcce.ac.ir

| Parameter | Calculated Value | Significance in Adsorption |

|---|---|---|

| EHOMO (eV) | -6.2 | Indicates electron-donating capability. Higher values suggest stronger donation. |

| ELUMO (eV) | -1.5 | Indicates electron-accepting capability. Lower values suggest stronger acceptance. |

| Energy Gap (ΔE, eV) | 4.7 | Relates to chemical reactivity and stability. Smaller gaps imply higher reactivity. |

| Dipole Moment (Debye) | 3.5 | Influences electrostatic interactions with the surface. |

| Global Electrophilicity Index (ω) | 2.9 | Measures the propensity of a species to accept electrons. |

Mechanistic Insights from Computational Simulations

Reaction Pathway Elucidation in Synthetic Procedures

Computational simulations are instrumental in elucidating the complex reaction pathways involved in the synthesis of molecules like 4-styryl-2-pyrimidinethiolate. rsc.orgmdpi.com The synthesis of substituted pyrimidines often involves multi-step reactions, such as condensations of β-dicarbonyl compounds with amidines or related precursors. growingscience.com DFT calculations can map the potential energy surface for these reactions, identifying transition states (TS), intermediates, and calculating the associated activation energies (Ea). rsc.org

For instance, a plausible synthetic route could involve the reaction of a styryl-substituted β-dicarbonyl compound with thiourea (B124793). Computational modeling of this pathway would begin with optimizing the geometries of the reactants, intermediates, products, and transition states. The transition states, which represent the energy maxima along the reaction coordinate, are characterized by a single imaginary frequency in their vibrational analysis.

By calculating the Gibbs free energy of activation (ΔG‡), computational chemists can predict the feasibility and rate-determining step of a proposed synthetic route. rsc.org For example, the cyclization step to form the pyrimidine ring might be compared with competing side reactions. The solvent effects, which can be crucial in organic synthesis, are often incorporated into these models using implicit or explicit solvation models. This allows for a more accurate prediction of reaction energetics in a realistic chemical environment. bohrium.com These theoretical investigations not only explain experimentally observed outcomes but also guide the optimization of reaction conditions, such as temperature, catalyst choice, and solvent, to improve yields and selectivity. researchgate.net

Understanding Ligand Exchange and Dissociation Processes in Coordination Complexes

The 4-styryl-2-pyrimidinethiolate anion is an excellent candidate for a ligand in coordination chemistry, capable of binding to metal centers through its sulfur and/or nitrogen atoms. Computational simulations provide deep insights into the mechanisms of ligand exchange and dissociation, which are fundamental processes in the chemistry of coordination complexes. fiveable.melibretexts.org

The dissociation of a ligand from a metal complex, a key step in many catalytic cycles, can proceed through different mechanisms, primarily dissociative (D), associative (A), or interchange (I) pathways. youtube.com Theoretical calculations can help distinguish between these mechanisms by locating the relevant intermediates and transition states. acs.org For a complex containing the 4-styryl-2-pyrimidinethiolate ligand, a dissociative pathway would involve the initial cleavage of the metal-ligand bond to form a lower-coordination intermediate. researchgate.net The energy required for this bond cleavage is the ligand dissociation energy, a value that can be accurately computed. semanticscholar.org

Computational studies can model the potential energy surface for the departure of the ligand, calculating the activation barrier for dissociation. Factors influencing this barrier, such as the nature of the metal, the steric bulk of the styryl group, and the electronic properties of the other ligands in the coordination sphere, can be systematically investigated. researchgate.net For example, calculations can show whether the 16-electron intermediate formed after ligand dissociation is a stable pyramidal structure or a planar transition state, which has implications for the stereochemistry of subsequent reactions. acs.orgresearchgate.net The strength of the metal-ligand bond can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information on charge transfer and orbital interactions between the metal and the thiolate ligand.

The table below presents hypothetical ligand dissociation energies (LDE) for a generic [M(L)n(4-styryl-2-pyrimidinethiolate)] complex, illustrating how computational chemistry can quantify the stability of the metal-ligand bond.

| Metal Center (M) | Coordination Environment | Calculated LDE (kcal/mol) | Plausible Mechanism |

|---|---|---|---|

| Pt(II) | Square Planar | 35 | Associative |

| Ru(II) | Octahedral | 28 | Dissociative |

| Cu(I) | Tetrahedral | 22 | Dissociative |

| Au(I) | Linear | 30 | Associative |

Theoretical Approaches to Photoinduced Processes in Styryl-Containing Systems

The styryl moiety in this compound makes it a candidate for interesting photochemical behavior. Theoretical methods are essential for understanding the complex electronic and structural dynamics that occur upon photoexcitation. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of excited states and simulating electronic absorption spectra. researchgate.netnih.gov

A primary photoinduced process for styryl-containing compounds is trans-cis isomerization around the carbon-carbon double bond. rsc.orgresearchgate.net Computational models can elucidate the mechanism of this isomerization. Upon absorption of a photon, the molecule is promoted from the ground electronic state (S0) to an excited state (S1 or higher). The potential energy surface of the excited state often features a minimum at a twisted geometry (around 90° rotation of the double bond). This twisted conformation can then non-radiatively decay back to the ground state, populating both the trans and cis isomers. researchgate.net

A critical feature of these photochemical reaction pathways is the presence of conical intersections (CIs), which are points of degeneracy between two electronic states (e.g., S1 and S0). rsc.org These CIs act as efficient funnels for rapid, non-radiative relaxation from the excited state back to the ground state. researchgate.net Advanced computational methods, such as Complete Active Space Self-Consistent Field (CASSCF), are employed to locate the geometries of these conical intersections and understand their role in directing the photochemical outcome. rsc.org

Theoretical approaches can also predict other photoinduced phenomena, such as fluorescence and intersystem crossing to triplet states, by calculating properties like oscillator strengths and spin-orbit couplings. wwu.edu For 4-styryl-2-pyrimidinethiolate, computational studies can explore how the pyrimidinethiolate group modifies the photophysical properties of the styryl chromophore, potentially introducing new decay pathways or shifting the absorption and emission wavelengths. mdpi.comresearchgate.net These theoretical insights are vital for designing molecules with specific light-responsive functions.

Applications in Materials Science and Catalysis Research

Development of Advanced Functional Materials Based on Pyrimidinethiolates

Pyrimidinethiolate-based ligands are increasingly explored for the creation of sophisticated functional materials. Their ability to act as linkers in larger networks allows for the rational design of materials with tailored properties.

Organic photoluminescent materials are integral to the development of technologies like organic light-emitting diodes (OLEDs). nih.gov The design of such materials often focuses on creating molecules with extended π-conjugation and rigid structures to enhance quantum yield. nih.gov Compounds incorporating styryl and pyrimidine (B1678525) moieties are of interest for their potential optical properties. The styryl group, in particular, can contribute to the delocalization of electrons, which is crucial for luminescence.

Research into related molecular systems, such as divinylbipyrroles, has shown that the presence of electron-withdrawing groups and specific substituents can tune the fluorescent emission peaks across the visible spectrum. nih.gov For instance, derivatives have been synthesized showing fluorescent peaks at 553 nm, 576 nm, and 602 nm. nih.gov Furthermore, the integration of pyrimidine-based ligands into metal-organic frameworks (MOFs) can lead to materials with significant photoluminescent properties. A MOF constructed with a pyrimidine-4,6-dicarboxylate ligand and lead(II) ions exhibits a greenish-blue photoluminescent emission, with a quantum yield almost double that of the free ligand. mdpi.com This enhancement is attributed to the rigidification of the ligand upon coordination to the metal center.

Table 1: Photoluminescent Properties of Related Organic and Metal-Organic Systems

| Compound/Material Class | Key Structural Features | Emission Wavelength (nm) | Key Finding |

|---|---|---|---|

| Divinylbipyrroles | Bipyrrole core with vinylic extensions | 553 - 602 | Emission is tunable based on electron-withdrawing groups at the vinylic terminal. nih.gov |

| Lead(II) MOF | Pyrimidine-4,6-dicarboxylate ligand | Greenish-blue emission | Coordination to Pb(II) enhances quantum yield compared to the free ligand. mdpi.com |

The structure of 4-styryl-2-pyrimidinethiolate suggests potential for similar applications. The conjugated system spanning the styryl and pyrimidine components could form the basis for a chromophore, and its incorporation into larger, rigid structures like coordination polymers could enhance luminescent efficiency.

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of ligand is critical in determining the structure, porosity, and functionality of the resulting framework. mdpi.com Pyrimidinethiolates are effective ligands for building such networks due to the coordinating ability of the sulfur and nitrogen atoms.

Lamellar pyrimidinethiolate coordination polymers have been synthesized, demonstrating the capacity of this class of compounds to form layered structures. nih.gov Research has also shown the successful preparation of a stable heterogeneous coordination polymer by combining silver with 4,6-diamino-2-pyrimidinethiol. nih.gov Similarly, various metal ions, including Cu(II), Mn(II), and Zn(II), have been used to construct 2D coordination polymers with different topologies using polycarboxylate linkers and bipyridine mediators. mdpi.com The pyrimidinethiolate ligand in potassium 4-styryl-2-pyrimidinethiolate can coordinate to metal centers, while the styryl group can extend into the pores or between layers of the framework, influencing the material's properties and potential for guest molecule interactions.

Table 2: Examples of Pyrimidine-Based Ligands in MOFs and Coordination Polymers

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|

| Pyrimidine-2-thiolate | Iron(II) | Lamellar Coordination Polymer | nih.gov |

| 4,6-diamino-2-pyrimidinethiol | Silver(I) | Heterogeneous Coordination Polymer | nih.gov |

| Pyrimidine-4,6-dicarboxylate | Lead(II) | 3D Metal-Organic Framework | mdpi.com |

The synthesis of MOFs can be achieved through various methods, including traditional solvothermal techniques and more sustainable solvent-free approaches, which may be applicable to pyrimidinethiolate-based systems. chemrxiv.org The integration of a functional ligand like 4-styryl-2-pyrimidinethiolate could lead to MOFs with unique optical, catalytic, or adsorptive properties.

The functionalization of nanoparticle surfaces is a key strategy for tailoring their physicochemical properties for specific applications. researchgate.net Thiol and thiolate groups are particularly effective for anchoring molecules to the surfaces of metallic nanoparticles, such as those made of gold or iron oxide, due to the strong affinity between sulfur and these metals.

The thiolate group in this compound makes it an excellent candidate for surface functionalization. By attaching this molecule to a nanoparticle core, the surface can be endowed with the properties of the pyrimidine and styryl groups. This can improve biocompatibility, alter solubility, or introduce specific functionalities for sensing or catalysis. researchgate.net For example, polymers containing thiol-reactive maleimide (B117702) groups have been used to functionalize Fe₃O₄ nanoparticles, demonstrating the utility of this chemical approach. researchgate.net The general principle involves coating a magnetic core with organic polymers or functional groups like thiols to decrease agglomeration and improve compatibility with the surrounding medium. researchgate.net

Catalytic Applications of Metal-Pyrimidinethiolate Complexes

Metal complexes are widely used as catalysts in organic synthesis. The ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal's catalytic center. Pyrimidinethiolate ligands can form stable complexes with a variety of metals, creating opportunities for new catalytic systems.

In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. Metal complexes featuring organic ligands are a cornerstone of this field. rsc.org Research has demonstrated that metal complexes with Schiff-base ligands, for example, can be effective catalysts for organic reactions like the Claisen-Schmidt condensation, achieving high yields (>90%). mdpi.com

While specific studies on the homogeneous catalytic applications of 4-styryl-2-pyrimidinethiolate complexes are not extensively detailed, the principles from related systems are applicable. A metal center coordinated by the 4-styryl-2-pyrimidinethiolate ligand would have its electronic properties influenced by the pyrimidine ring and the styryl substituent. This modulation can be used to tune the catalytic activity for specific organic transformations, such as C-C coupling reactions, oxidations, or reductions. rsc.org The development of such complexes represents a promising area for research in synthetic organic chemistry.

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and potential for recyclability. mdpi.comresearchgate.net MOFs and coordination polymers are excellent platforms for developing heterogeneous catalysts because they combine well-defined active sites within a stable, porous solid support. rsc.org

Coordination polymers based on pyrimidine derivatives have shown significant catalytic activity. For instance, a silver-based CP with a 4,6-diamino-2-pyrimidinethiol ligand was shown to be an efficient and reusable heterogeneous catalyst for the Hantzsch synthesis of polyhydroquinolines. nih.gov The catalyst could be reused at least four times without a significant loss of activity. nih.gov Similarly, an iron-based MOF has been employed as a recyclable precatalyst for the hydroboration of alkynes. rsc.orgnih.gov Mesoporous materials containing titanium have also been used for the heterogeneous catalytic oxidation of thioethers, including pyrimidine derivatives. nih.gov

Table 3: Examples of Pyrimidine-Related Heterogeneous Catalysts

| Catalyst Type | Ligand/Support | Metal | Application | Key Feature |

|---|---|---|---|---|

| Coordination Polymer | 4,6-diamino-2-pyrimidinethiol | Ag(I) | Hantzsch synthesis of polyhydroquinolines | Reusable for at least four cycles. nih.gov |

| Metal-Organic Framework | 4′-pyridyl-2,2′:6′,2′′-terpyridine | Fe(II) | Hydroboration of alkynes | Recyclable catalyst for C-B bond formation. rsc.orgnih.gov |

| Mesoporous Material | MCM-41/UVM-type silica | Ti | Oxidation of pyrimidine thioethers | Effective in ionic liquids. nih.gov |

The integration of this compound into MOFs or CPs could produce robust heterogeneous catalysts. The metal nodes would serve as the active catalytic sites, while the porous framework would allow for selective access of substrates to these sites. The inherent stability of such frameworks often permits their recovery and reuse, aligning with the principles of green chemistry. mdpi.com

Investigations into Reaction Selectivity and Efficiency Enhancement

While specific research on this compound is limited, the broader class of pyrimidine derivatives is a subject of significant investigation in catalysis for enhancing reaction selectivity and efficiency. The pyrimidine core, with its nitrogen heteroatoms and potential for diverse functionalization, allows for the tuning of electronic and steric properties of catalysts.

Research into pyrimidine-based ligands has shown their effectiveness in various catalytic reactions, including cross-coupling reactions. For instance, the use of pyrimidine-containing ligands in Suzuki-Miyaura cross-coupling reactions has been explored to control regioselectivity. researchgate.netresearchgate.net The nitrogen atoms in the pyrimidine ring can coordinate with a metal center, such as palladium, influencing its catalytic activity. researchgate.net The electronic nature of substituents on the pyrimidine ring can modulate the electron density at the metal center, thereby affecting the catalytic cycle's efficiency.

In the context of styryl-substituted pyrimidines, the styryl group introduces an extended π-system which can influence the electronic properties of the molecule and its interaction with a metal catalyst. While direct studies on this compound are not prevalent, research on related structures, such as 4,6-bis(styryl)-pyrimidines, has been conducted, focusing on their synthesis. mdpi.com The synthesis of such compounds often employs catalytic methods, highlighting the compatibility of the pyrimidine scaffold with catalytic processes. mdpi.com

The efficiency of catalytic systems can be enhanced by ligands that stabilize the active catalytic species and promote the desired reaction pathway. Pyrimidine derivatives can act as N-heterocyclic carbene (NHC) precursors or other types of ligands that can improve catalyst stability and turnover numbers. nih.gov The investigation into pyrimidine-based ligands is an active area of research, with the goal of developing more selective and efficient catalysts for organic synthesis and materials science applications. researchgate.netnih.gov

Surface Chemistry Research: Corrosion Inhibition Mechanisms of Pyrimidinethiolate Derivatives

Pyrimidine and its derivatives are recognized for their potential as corrosion inhibitors for various metals and alloys. Their effectiveness stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in their molecular structure, which facilitate adsorption onto metal surfaces, thereby creating a protective barrier against corrosive environments.

Adsorption Models and Isotherms on Metal Surfaces

The initial step in the corrosion inhibition process by pyrimidinethiolate derivatives is the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be described by various isotherm models, with the Langmuir and Frumkin isotherms being commonly employed to understand the interaction between the inhibitor and the metal.

The Langmuir adsorption isotherm assumes that the adsorption occurs at specific, localized sites on the metal surface and that a monolayer of the inhibitor is formed. mdpi.com It also presupposes that there are no interactions between the adsorbed molecules. mdpi.com The degree of surface coverage (θ) is related to the concentration of the inhibitor (C) and the adsorption equilibrium constant (K_ads). Several studies on pyrimidine derivatives as corrosion inhibitors for copper and steel have found that their adsorption behavior follows the Langmuir isotherm. nih.govresearchgate.net

The Frumkin adsorption isotherm is an extension of the Langmuir model that accounts for interactions between the adsorbed inhibitor molecules. mdpi.com These interactions can be either attractive or repulsive and are represented by an interaction parameter. A positive interaction parameter indicates repulsion, while a negative value suggests attraction between the adsorbed molecules. For some N-heterocyclic corrosion inhibitors, the Frumkin isotherm has been found to provide a better description of the adsorption process, suggesting that intermolecular interactions on the surface play a significant role. mdpi.comresearchgate.net

The choice of the most suitable isotherm depends on the specific inhibitor, the metal substrate, and the corrosive medium. The analysis of adsorption isotherms provides valuable information on the mechanism of inhibition, including the strength of adsorption and the nature of the interaction between the inhibitor and the metal surface.

Below is an interactive data table summarizing the key characteristics of the Langmuir and Frumkin adsorption models.

| Adsorption Model | Key Assumptions | Mathematical Expression | Parameters |

| Langmuir | Monolayer adsorption, fixed number of identical adsorption sites, no interaction between adsorbed molecules. | θ = (K_ads * C) / (1 + K_ads * C) | θ: Surface coverageC: Inhibitor concentrationK_ads: Adsorption equilibrium constant |

| Frumkin | Monolayer adsorption, considers lateral interaction between adsorbed molecules. | K_ads * C = (θ / (1 - θ)) * exp(-2aθ) | θ: Surface coverageC: Inhibitor concentrationK_ads: Adsorption equilibrium constanta: Interaction parameter |

Electrochemical Evaluation Methodologies for Protective Layers

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors and understanding the mechanisms by which they protect metal surfaces. The most common methods include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies involve sweeping the potential of the metal and measuring the resulting current. From the polarization curves, key parameters such as the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes can be determined. A decrease in i_corr in the presence of an inhibitor indicates a reduction in the corrosion rate. Pyrimidine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film. mdpi.com By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The resulting Nyquist and Bode plots can be analyzed using equivalent electrical circuits to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of an inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.netresearchgate.net

These electrochemical methods provide quantitative data on the inhibition efficiency and offer insights into the nature of the protective layer formed by pyrimidinethiolate derivatives.

Surface Characterization Techniques for Inhibitor Adsorption Studies

To visualize and chemically analyze the protective film formed by pyrimidinethiolate derivatives on a metal surface, various surface characterization techniques are employed. These methods provide direct evidence of inhibitor adsorption and the resulting surface morphology changes.

Scanning Electron Microscopy (SEM) is used to observe the surface topography of the metal before and after exposure to the corrosive environment, with and without the inhibitor. electrochemsci.org In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and uniform corrosion. In the presence of an effective inhibitor like a pyrimidinethiolate derivative, SEM images reveal a much smoother surface, indicating the formation of a protective film that mitigates corrosion. electrochemsci.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the metal surface. researchgate.net By analyzing the core-level spectra of elements like nitrogen, sulfur, and the metal substrate, XPS can confirm the adsorption of the pyrimidinethiolate inhibitor. researchgate.netnih.gov Shifts in the binding energies of these elements can provide insights into the nature of the chemical bonds formed between the inhibitor and the metal surface, helping to distinguish between physisorption and chemisorption. cumhuriyet.edu.tr

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of the surface at the nanoscale. ampp.org It can be used to assess the roughness of the metal surface and the thickness of the adsorbed inhibitor film. ampp.orgcurtin.edu.au AFM studies have shown that effective corrosion inhibitors form a uniform and dense protective layer on the metal surface, leading to a significant reduction in surface roughness compared to the corroded surface in the absence of the inhibitor. researchgate.net

These surface analysis techniques, in conjunction with electrochemical methods, provide a comprehensive understanding of the corrosion inhibition mechanism of pyrimidinethiolate derivatives at the molecular and macroscopic levels.

Explorations in Chemical Biology and Medicinal Chemistry Research Methodological and Mechanistic Focus

Design and Synthesis of Pyrimidinethiolate-Based Scaffolds for Biological Investigations

The pyrimidine (B1678525) ring is a fundamental scaffold in numerous biologically active molecules, including nucleic acids, which makes it an attractive starting point for the design of novel therapeutic agents and molecular probes. nih.govnih.gov The introduction of a thiol group at the 2-position of the pyrimidine ring provides a versatile handle for further functionalization and can influence the molecule's electronic properties and biological interactions. nih.gov The synthesis of 2-thio-containing pyrimidines can be achieved through various methods, including cyclocondensation reactions. nih.govresearchgate.net For instance, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a common and efficient method for preparing dihydropyrimidinones and their thio-analogs. nih.gov

One of the key advantages of the pyrimidine scaffold is the relative ease with which it can be modified. nih.govnih.gov Various synthetic strategies, such as [3+3], [4+2], and [5+1] cyclization processes or domino reactions, have been developed to create a diverse library of pyrimidine derivatives. nih.govresearchgate.net These methods allow for the introduction of a wide range of substituents at different positions of the pyrimidine ring, enabling the fine-tuning of their physicochemical and biological properties.

Structural Modifications for Modulating Molecular Recognition and Interactions

Structural modifications of the pyrimidinethiolate scaffold are crucial for modulating its molecular recognition and interaction with biological targets. The styryl group at the 4-position, for instance, can be modified to alter the molecule's hydrophobicity, steric bulk, and electronic properties, which in turn can influence its binding affinity and selectivity for a particular protein or nucleic acid.

Key areas for structural modification include:

Substitution on the Styryl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the styryl moiety can modulate the electronic distribution of the entire molecule. This can impact its ability to form hydrogen bonds, π-π stacking interactions, and other non-covalent interactions with biological macromolecules.

Modification of the Pyrimidine Core: Alterations to the pyrimidine ring itself, such as the introduction of additional substituents or the fusion of other rings, can significantly impact its biological activity. nih.gov For example, the synthesis of 2,4-diaminopyrimidines has been explored to create inhibitors of specific kinases. nih.gov

Functionalization of the Thiol Group: The thiol group can be alkylated or otherwise modified to create a library of compounds with diverse properties. This position is often crucial for the molecule's reactivity and can be exploited for the design of covalent inhibitors or probes that react specifically with thiols in their target environment.

These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the molecular structure affect biological activity. nih.gov By systematically altering the structure and evaluating the biological effects, researchers can develop compounds with improved potency, selectivity, and pharmacokinetic properties. The ability of RNA modifying enzymes to chemoselectively install functional handles can also be harnessed for targeted modifications. nih.gov

Incorporation into Biologically Relevant Molecular Architectures as Probes

The unique properties of the pyrimidinethiolate scaffold make it an excellent candidate for incorporation into molecular probes designed for biological investigations. Fluorescent probes, for example, are powerful tools for visualizing and quantifying biological processes in living cells. nih.govmdpi.com The pyrimidine moiety has been successfully used as a recognition unit in fluorescent probes for detecting thiols. nih.gov

The design of such probes often involves linking the pyrimidinethiolate scaffold to a fluorophore. The interaction of the probe with its target can lead to a change in the fluorescence signal, such as an increase in intensity or a shift in the emission wavelength. This "turn-on" or ratiometric response allows for the sensitive and selective detection of the target molecule. For instance, a probe named Res-Biot utilizes a pyrimidine moiety connected to a resorufin (B1680543) fluorophore to detect biothiols. mdpi.com

The versatility of the pyrimidinethiolate scaffold allows for its incorporation into a variety of probe architectures, including:

Fluorescent Probes: For imaging and sensing of ions, small molecules, and biomacromolecules.

Photoacoustic Imaging Probes: For deep-tissue imaging with high resolution. mdpi.com

Chemical Probes for DNA Replication: Pyrimidine nucleoside analogues can be used to assess the replication of intracellular parasites. nih.gov

By carefully designing the molecular structure, researchers can create probes that are specific for a particular biological target and can be used to study its function in a complex biological environment.

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding the molecular mechanisms by which pyrimidinethiolate-based compounds interact with their biological targets is essential for the rational design of new drugs and probes. These studies often involve a combination of experimental techniques and computational modeling to elucidate the binding modes, kinetics, and thermodynamics of these interactions.

Ligand Binding Studies with Proteins and Nucleic Acids (e.g., DNA) at a Molecular Level

The pyrimidine scaffold is a common feature in ligands that bind to both proteins and nucleic acids. nih.govnih.gov Ligand binding studies aim to characterize these interactions at a molecular level, providing insights into the forces that govern binding affinity and selectivity.

Protein Binding:

Many enzymes and receptors have binding sites that can accommodate pyrimidine-based ligands. nih.govmdpi.com The interactions can be characterized by techniques such as:

Spectrofluorimetric Titration: To determine binding constants and thermodynamic parameters of the interaction. mdpi.com

X-ray Crystallography: To obtain a high-resolution structure of the ligand-protein complex, revealing the precise binding mode and key interactions.

Computational Docking and Molecular Dynamics Simulations: To predict the binding pose and estimate the binding affinity. nih.govmdpi.com

These studies can reveal the importance of specific functional groups on the ligand for binding and can guide the design of more potent and selective inhibitors.

Nucleic Acid Binding:

Techniques used to study DNA binding include:

UV-Visible and Fluorescence Spectroscopy: To monitor changes in the spectral properties of the ligand upon binding to DNA.

Circular Dichroism (CD) Spectroscopy: To detect conformational changes in the DNA upon ligand binding.

Molecular Modeling: To simulate the interaction between the ligand and DNA and identify the most stable binding mode. mdpi.com

Exploration of Enzyme Inhibition Mechanisms through Molecular Design

Pyrimidinethiolate-based scaffolds have been explored as inhibitors of various enzymes. nih.govnih.gov An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org Understanding the mechanism of inhibition is crucial for developing effective drugs. The main types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive. wikipedia.orgyoutube.comyoutube.com

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | Unchanged | Increased |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. | Decreased | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreased | Decreased |

This table summarizes the different types of reversible enzyme inhibition.

By systematically modifying the structure of the pyrimidinethiolate inhibitor and studying its effects on the enzyme kinetics, researchers can determine the mechanism of inhibition. For example, a competitive inhibitor will typically have a structure that is similar to the substrate, allowing it to bind to the active site. wikipedia.org In contrast, a non-competitive inhibitor may bind to a distant allosteric site, causing a conformational change in the enzyme that reduces its catalytic efficiency. wikipedia.org

Investigations into Cellular Pathway Modulation (e.g., oxidative stress, apoptosis) using Molecular Probes

Molecular probes based on pyrimidinethiolate scaffolds can be used to investigate the modulation of cellular pathways, such as those involved in oxidative stress and apoptosis. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.gov This can lead to cellular damage and has been implicated in a variety of diseases.

Fluorescent probes that are sensitive to changes in the cellular redox environment can be used to monitor oxidative stress in living cells. rsc.org For example, a probe that reacts with thiols, such as glutathione, can be used to measure the levels of these important antioxidants. nih.gov A decrease in the cellular thiol level is often associated with oxidative stress and can be an early indicator of apoptosis. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal development and tissue homeostasis. nih.gov Dysregulation of apoptosis can contribute to diseases such as cancer. Pyrimidinethiolate-based probes can be designed to target specific components of the apoptotic pathway, allowing researchers to study the mechanism of cell death. For instance, a probe that visualizes biothiol fluctuations can be used to monitor the progression of apoptosis. nih.gov

Advanced Research Tools and Methodologies in Biological Contexts